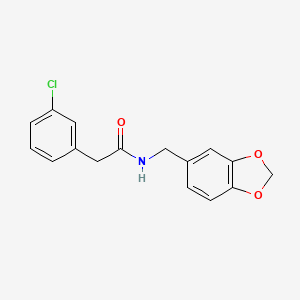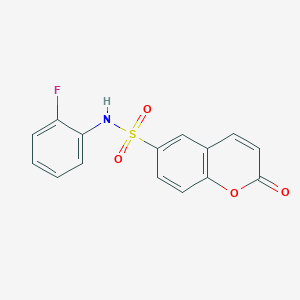![molecular formula C17H24N2O2 B5363659 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as PAPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and proliferation, and enhancement of the sensitivity of cancer cells to chemotherapy. This compound has also been shown to selectively bind to cancer cells and not normal cells, which makes it a potential diagnostic tool for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its potential therapeutic applications in the treatment of cancer. This compound has been shown to have a selective cytotoxic effect on cancer cells, which makes it a potential alternative to traditional chemotherapy. However, one of the limitations of this compound is its toxicity, which requires further investigation to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of its mechanism of action and biochemical and physiological effects, and the evaluation of its potential therapeutic applications in preclinical and clinical trials. This compound can also be studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and not normal cells. Furthermore, the development of this compound derivatives with improved efficacy and lower toxicity can also be explored.
Synthesemethoden
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine can be synthesized through various methods, including the reaction of 1-allylpiperazine with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base or the reaction of 1-allylpiperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and not normal cells.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-9-18-10-12-19(13-11-18)17(20)15(3)21-16-8-6-5-7-14(16)2/h4-8,15H,1,9-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIXRKNAAOYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5363600.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)

![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)



![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)